Disperse black 9
Overview
Description
Disperse Black 9 is a synthetic dye belonging to the azo dye family. It is primarily used in the formulation of semi-permanent hair dyes and hair coloring rinses. The compound imparts a black color to hair, with the exact shade depending on the other ingredients used in the preparation and the starting color of the hair . Disperse dyes, including this compound, are used in dye baths as colloidal dispersions, where the dye particles are dispersed in water .
Scientific Research Applications
Chemistry: Disperse Black 9 is used in spectroscopic analysis due to its specific absorption properties. It has a maximum absorption wavelength (λmax) of 461 nm, making it useful in various analytical techniques.
Biology and Medicine: The compound is included in studies investigating the safety and potential health risks associated with certain hair dye ingredients. It has been assessed for its genotoxic impact and potential health hazards.
Industry: this compound is widely used in the textile industry for dyeing and printing textiles. It is also used in wastewater treatment research, where it is studied for its removal from industrial effluents using various adsorption methods.
Mechanism of Action
Target of Action
Disperse Black 9 is primarily used in the formulation of semi-permanent hair dyes and hair coloring rinses . Its primary target is the hair shaft, where it imparts color .
Mode of Action
This compound operates by depositing color onto the hair shaft . The exact color obtained depends on the other ingredients used in the preparation and the starting color of the hair . It is used in dye baths as a colloidal (particle) dispersion .
Biochemical Pathways
It is known that the dye penetrates the hair shaft to some extent, especially in the case of semi-permanent hair coloring preparations .
Pharmacokinetics
It is known that the dye is slightly toxic to practically non-toxic when administered orally and practically non-toxic when administered intraperitoneally .
Result of Action
The primary result of this compound’s action is the imparting of color to hair . The exact color obtained will depend on the other ingredients used in the preparation and the starting color of the hair .
Action Environment
The action of this compound can be influenced by environmental factors. It is known that the dye is used in non-oxidative hair dye products at a maximum concentration of 0.3% in the European Union .
Biochemical Analysis
Biochemical Properties
Disperse Black 9 interacts with various biomolecules in its applications. It has been found to form complexes with Cu (II) and Pt (II) ions . These complexes were characterized using analytical and spectroscopic methods, indicating the interaction of this compound with these metal ions .
Cellular Effects
The effects of this compound on cells are primarily observed in its applications as a dye. It imparts color to materials, such as hair, by adhering to the hair shaft . The exact color obtained depends on the other ingredients used in the preparation and the starting color of the hair .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules to achieve its dyeing effect. For instance, the π-extension of this compound, as well as complexation with Cu (II) and Pt (II) ions, results in a red shift in the emission spectra . This shift is likely a key part of how this compound imparts color to materials.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, the redox potentials of compounds synthesized with this compound were investigated over a range of scan rates via cyclic voltammetry . This suggests that this compound may have stability over time in certain conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely dependent on its application. In the context of dyeing, this compound is applied externally and can adhere to materials such as hair shafts
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Black 9 is synthesized through a diazotization reaction followed by coupling. The process involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the diazotization and coupling reactions are carefully monitored. The dye is then purified and formulated into a powder or liquid form for use in various applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to its corresponding amines under specific conditions.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidation products may include quinones and other aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Comparison with Similar Compounds
- Disperse Blue 183
- Disperse Violet 1
- Disperse Red 1
Comparison: Disperse Black 9 is unique in its ability to impart a black color, whereas other disperse dyes like Disperse Blue 183 and Disperse Violet 1 provide different shades. The specific molecular structure of this compound, which includes an azo linkage and aromatic rings, contributes to its distinct color properties .
This compound stands out due to its high stability and low solubility in water, making it particularly suitable for applications in semi-permanent hair dyes and textile dyeing .
Properties
IUPAC Name |
2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(9-11-21)10-12-22/h1-8,21-22H,9-12,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKTVPCPQIEVQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066645 | |
Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20721-50-0, 12222-69-4 | |
Record name | Disperse Black 9 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20721-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-((4-((4-Aminophenyl)azo)phenyl)imino)bisethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2,2'-[[4-[2-(4-aminophenyl)diazenyl]phenyl]imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-[4-(4-aminophenylazo)phenylimino]diethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISPERSE BLACK 9 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GKC99M24T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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